5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline
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Overview
Description
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline is a synthetic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a nucleophilic substitution reaction, where the indoline core reacts with a dioxolane derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dimethyluracil: A fluorinated uracil derivative with similar structural features.
5F-ADB (5F-MDMB-PINACA): A synthetic cannabinoid with a fluorine atom at the 5-position.
Uniqueness
5-Fluoro-3,3-dimethyl-1-((2-methyl-1,3-dioxolan-2-yl)methyl)indoline is unique due to its specific combination of a fluorine atom, dimethyl groups, and a dioxolane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20FNO2 |
---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
5-fluoro-3,3-dimethyl-1-[(2-methyl-1,3-dioxolan-2-yl)methyl]-2H-indole |
InChI |
InChI=1S/C15H20FNO2/c1-14(2)9-17(10-15(3)18-6-7-19-15)13-5-4-11(16)8-12(13)14/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI Key |
DSBHLGXQKGQDST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)F)CC3(OCCO3)C)C |
Origin of Product |
United States |
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